2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole
Description
Properties
IUPAC Name |
2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3N2O5S2/c15-14(16,17)26(22,23)8-5-6-12(10(7-8)19(20)21)25-13-18-9-3-1-2-4-11(9)24-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEDUORAXXTKRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SC3=C(C=C(C=C3)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that optimize reaction conditions to maximize yield and minimize costs. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research has indicated that compounds similar to 2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole exhibit promising antiviral properties. For instance, studies have highlighted the effectiveness of certain derivatives against viruses such as the hepatitis C virus (HCV). These compounds act by inhibiting viral polymerases, which are crucial for viral replication .
Anti-inflammatory Properties
Compounds containing the benzo[d]oxazole scaffold have been studied for their anti-inflammatory effects. For example, derivatives have shown selective inhibition of cyclooxygenase II (COX-II), an enzyme involved in inflammation pathways. This selectivity can lead to reduced side effects compared to non-selective COX inhibitors .
Materials Science
Fluorescent Probes
The unique structure of this compound allows it to be used as a fluorescent probe in various biochemical assays. The compound's ability to emit fluorescence upon excitation makes it suitable for tracking biological processes in live cells .
Polymer Additives
In materials science, this compound can serve as an additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation .
Agricultural Chemistry
Pesticidal Activity
Research has demonstrated that compounds with similar chemical structures possess pesticidal properties. The trifluoromethyl sulfonyl group enhances bioactivity against various pests and pathogens, making it a candidate for developing new agrochemicals .
Case Study 1: Antiviral Efficacy
A study published in MDPI explored the antiviral activity of synthesized compounds against HCV. Among these, derivatives of benzo[d]oxazole showed significant inhibitory effects on viral replication, with IC50 values indicating potent antiviral activity .
Case Study 2: COX-II Inhibition
In a recent publication by Aalto University researchers, several compounds were evaluated for their COX-II inhibitory activity. The study found that certain derivatives exhibited IC50 values significantly lower than traditional COX inhibitors, suggesting potential for therapeutic use in inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Spectroscopic Signatures
Biological Activity
The compound 2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including its mechanisms of action, efficacy against various pathogens, and safety profile based on recent studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₇F₃N₂O₅S
- CAS Number : 389084-12-2
- Molecular Weight : 300.26 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its antiplasmodial and anticancer properties.
Antiplasmodial Activity
Research indicates that compounds related to the oxazole structure exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. For instance, studies have demonstrated that certain oxadiazole derivatives show potent in vitro activity with IC50 values as low as 40 nM against drug-sensitive strains .
Anticancer Potential
The compound's structural analogs have been evaluated for their cytotoxic effects on cancer cell lines. For example, modifications in the thiazole and oxadiazole rings have been shown to enhance anticancer activity, with some derivatives exhibiting IC50 values lower than those of standard chemotherapeutics like doxorubicin .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Some studies suggest that compounds with similar structures inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the cytotoxic effects observed in cancer cells.
Case Studies and Research Findings
Safety Profile
While the efficacy of the compound is promising, safety assessments are crucial. The compound is classified under GHS hazard statements indicating potential health risks such as irritation and toxicity upon exposure .
Q & A
Q. Discrepancies in catalytic efficiency: How to reconcile base and solvent effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
